N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
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Description
N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H25N3O5S and its molecular weight is 419.5. The purity is usually 95%.
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Scientific Research Applications
Potassium Channel Modulation
Compounds such as (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide have been synthesized and identified as orally bioavailable potassium channel openers. Their effectiveness in reducing the number of cortical spreading depressions in a rat model of migraine indicates the potential of similar compounds for neurological applications, particularly in modulating neuronal excitability and treating migraine (Yong-Jin Wu et al., 2003).
Antifungal Activity
Derivatives such as 2-(2-oxo-morpholin-3-yl)-acetamide have been identified for their fungicidal properties against Candida species, showing promise for the development of new antifungal agents. These compounds' broad spectrum of antifungal activity, including against Aspergillus species, underscores their potential in addressing fungal infections (D. Bardiot et al., 2015).
Synthetic Methodology
Research into the synthesis of di- and mono-oxalamides through novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes offers insights into new synthetic pathways. Such methodologies could be pivotal in the development of novel oxalamide derivatives, including N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, for various applications (V. Mamedov et al., 2016).
Interaction with DNA
Studies on the interaction of oxo-bridged vanadium(III) phenanthroline and bipyridine dimers with DNA indicate strong binding and subsequent DNA degradation. This suggests the potential of structurally similar compounds to interact with DNA, which could have implications for their use in studying DNA interactions or as part of therapeutic strategies targeting DNA (S. Heater et al., 2000).
Antimicrobial Agents
The synthesis and characterization of new quinazolines as potential antimicrobial agents highlight the ongoing search for novel compounds with antimicrobial properties. Similar efforts to explore the antimicrobial potential of compounds like this compound could contribute to the development of new treatments for bacterial and fungal infections (N. Desai et al., 2007).
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-26-17-4-3-15(11-18(17)27-2)22-20(25)19(24)21-12-16(14-5-10-29-13-14)23-6-8-28-9-7-23/h3-5,10-11,13,16H,6-9,12H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZVRBCKMWJTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.